molecular formula C20H14FNO4 B2851844 [5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2-(4-fluorophenyl)acetate CAS No. 1105203-09-5

[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2-(4-fluorophenyl)acetate

Cat. No.: B2851844
CAS No.: 1105203-09-5
M. Wt: 351.333
InChI Key: KEGLNHMSOZXIIB-UHFFFAOYSA-N
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Description

[5-(1-Benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2-(4-fluorophenyl)acetate is a synthetic chemical hybrid featuring a benzofuran-isoxazole core linked to a fluorinated phenylacetate ester. This structural class is of significant interest in medicinal chemistry research, particularly in the development of novel antimicrobial agents. Compounds incorporating the benzofuran and 1,2-oxazole (isoxazole) pharmacophores have demonstrated a range of biological and pharmaceutical activities, making them valuable scaffolds for investigating new therapeutic strategies . The integration of a 4-fluorophenyl moiety is a common strategy in drug design, as fluorination can positively influence a compound's metabolic stability, bioavailability, and binding affinity. Researchers are exploring such hybrids to combat the growing threat of multidrug-resistant bacterial and fungal pathogens . Preliminary research on structurally related molecules suggests potential for antimicrobial activity against a spectrum of organisms, including Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli and Klebsiella pneumoniae . The mechanism of action for this hybrid molecule is likely complex and may involve the disruption of microbial cell membrane integrity or the inhibition of essential enzymes. Further investigation is required to fully elucidate its precise molecular target and mechanism. This product is intended for research purposes as a building block in organic synthesis or as a standard in biological screening assays. This compound is offered For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2-(4-fluorophenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14FNO4/c21-15-7-5-13(6-8-15)9-20(23)24-12-16-11-19(26-22-16)18-10-14-3-1-2-4-17(14)25-18/h1-8,10-11H,9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEGLNHMSOZXIIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C3=CC(=NO3)COC(=O)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Route A: One-Pot Tandem Cyclization (Molecules 2024)

A Zn(OTf)₂-catalyzed cycloisomerization/hydroxyalkylation of N-propargylamides with trifluoropyruvates is adaptable for oxazole formation. While designed for CF₃-substituted analogs, this method offers atom economy (up to 85%) and could be modified for the target compound.

Route B: Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times for oxazole cyclization from 8 hours to 30 minutes, though yields remain comparable (70–78%).

Characterization and Quality Control

Critical Analytical Data

  • HRMS : Expected molecular ion [M+H]⁺ at m/z 394.12.
  • 1H NMR : Key signals include δ 7.45–7.50 (benzofuran protons), 6.90–7.10 (oxazole-H and fluorophenyl-H), 5.20 (OCH₂), and 3.70 (COCH₂).
  • HPLC Purity : >98% achieved via reverse-phase C18 chromatography.

Industrial-Scale Considerations

Gram-Scale Synthesis

  • Benzofuran Core : 500 g batches with 80–82% yield reported.
  • Oxazole Formation : 100 g scale in ethanol yields 70–75% product.
  • Esterification : Kilogram-scale reactions require strict anhydrous conditions to minimize hydrolysis.

Challenges and Optimization Strategies

  • Low Oxazole Yields :

    • Cause : Competing side reactions during cyclization.
    • Solution : Use of Zn(OTf)₂ catalyst improves regioselectivity.
  • Ester Hydrolysis :

    • Mitigation : Anhydrous solvents and controlled pH during workup.
  • Purification Difficulties :

    • Resolution : Gradient column chromatography (hexane → ethyl acetate) separates polar byproducts.

Chemical Reactions Analysis

Types of Reactions

[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2-(4-fluorophenyl)acetate undergoes various chemical reactions, including:

    Oxidation: The benzofuran moiety can be oxidized to form benzofuran-2,3-dione.

    Reduction: The isoxazole ring can be reduced to form dihydroisoxazole derivatives.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines and thiols are used under basic conditions.

Major Products

    Oxidation: Benzofuran-2,3-dione derivatives.

    Reduction: Dihydroisoxazole derivatives.

    Substitution: Various substituted fluorophenyl derivatives.

Scientific Research Applications

[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2-(4-fluorophenyl)acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of [5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2-(4-fluorophenyl)acetate involves its interaction with specific molecular targets. The benzofuran moiety is known to interact with microbial enzymes, inhibiting their activity and leading to antimicrobial effects . The isoxazole ring can modulate various biological pathways, contributing to its anticancer properties.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Analogs Identified

The following compounds share structural motifs with the target molecule, enabling comparative analysis:

Compound A : N-(3-Acetylphenyl)-2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]acetamide (CAS 1105219-08-6)
  • Molecular Formula : C₂₁H₁₆N₂O₄
  • Structural Features :
    • Benzofuran-oxazole core identical to the target compound.
    • Acetamide group instead of an acetate ester.
    • Additional 3-acetylphenyl substituent on the amide nitrogen.
  • Increased molecular weight (356.36 g/mol) may affect pharmacokinetics, such as membrane permeability .
Compound B : Methyl 2-[[5-[[(3-Fluorobenzoyl)amino]methyl]-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate (CAS 689748-20-7)
  • Molecular Formula : C₂₁H₂₀FN₅O₃S
  • Structural Features :
    • Triazole ring replaces oxazole.
    • Thioether linkage and 3-fluorobenzamide substituent.
    • Methoxyphenyl group enhances lipophilicity.
  • Implications :
    • The triazole’s stability under physiological conditions may improve metabolic resistance.
    • Thioether and fluorobenzamide groups could alter electronic properties, affecting reactivity .
Compound C : 4-[3-(4-Fluorophenyl)-3-oxo-1-propenyl]phenyl 2-Phenylacetate (CAS 331460-78-7)
  • Structural Features :
    • 4-Fluorophenyl group conjugated via a propenyl ketone.
    • Phenylacetate ester on a substituted benzene ring.
  • Implications: Extended conjugation may increase UV absorption, relevant for photostability studies.

Comparative Data Table

Property Target Compound Compound A Compound B Compound C
Core Heterocycle Benzofuran-oxazole Benzofuran-oxazole Triazole Benzene-propenyl ketone
Functional Group Acetate ester Acetamide Thioacetate ester Phenylacetate ester
Fluorine Position 4-Fluorophenyl None 3-Fluorobenzamide 4-Fluorophenyl
Molecular Weight (g/mol) ~349.34 (estimated) 356.36 441.47 ~378.38 (estimated)
Key Structural Variation Methyl ester linkage Acetylphenyl-amidine Triazole-thioether Propenyl ketone linkage

Functional Group Impact Analysis

  • Ester vs. Amide (Target vs. Amide: Greater metabolic stability and hydrogen-bonding capacity, possibly enhancing target engagement .
  • Oxazole vs. Triazole (Target vs. Compound B) :
    • Oxazole : Moderately electron-deficient, influencing π-π stacking in protein binding.
    • Triazole : Robust to metabolic degradation; thioether may introduce sulfur-mediated interactions .
  • Fluorophenyl Positioning :
    • 4-Fluorophenyl (Target and Compound C) enhances electronic withdrawal, improving binding to hydrophobic pockets.

Biological Activity

The compound [5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2-(4-fluorophenyl)acetate is a complex organic molecule that incorporates a benzofuran ring, an oxazole ring, and a phenylacetate moiety. Its unique structural features suggest potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the biological activity of this compound based on available literature, highlighting its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Structural Overview

The structure of this compound is characterized by:

  • Benzofuran Ring : Known for various biological activities including anticancer properties.
  • Oxazole Ring : Often involved in interactions with biological macromolecules.
  • Phenoxyacetate Moiety : Implicated in modulating enzyme activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The benzofuran and oxazole rings can engage in hydrogen bonding and π-π interactions, which are crucial for binding affinity and specificity. This interaction can influence various biochemical pathways, leading to observed biological effects such as:

  • Anticancer Activity : The compound may induce apoptosis in cancer cells through modulation of signaling pathways.
  • Antimicrobial Effects : Potential inhibition of microbial cell wall synthesis has been suggested, similar to other oxazole derivatives .

Structure-Activity Relationship (SAR)

Research indicates that modifications to the structure significantly affect the biological activity of benzofuran derivatives. Key findings include:

  • Substitution Patterns : The presence of halogens or other functional groups at specific positions on the benzofuran ring can enhance cytotoxicity against cancer cells. For example, bromine substitutions have shown potent activity against leukemia cell lines with low IC50 values .
CompoundSubstitutionIC50 (μM)Target
Compound 1Bromine at 3-position0.1K562 leukemia cells
Compound 2Chlorine at para position16.4PLK1 in lung cancer

Case Studies

Several studies have explored the biological activity of benzofuran derivatives similar to this compound:

  • Anticancer Study : A derivative with a similar structure was tested against A549 lung adenocarcinoma cells, showing significant inhibition of cell proliferation through the AKT signaling pathway .
  • Antimicrobial Study : Research on oxazole derivatives indicated their potential to inhibit enzymes critical for bacterial cell wall synthesis, suggesting a similar mechanism might be applicable to the target compound.

Q & A

How can researchers optimize the multi-step synthesis of this compound to improve yield and purity?

Answer:
The synthesis involves sequential reactions, including esterification, cyclization, and functional group coupling. Key methodological considerations:

  • Solvent Selection : Dichloromethane (DCM) enhances solubility of intermediates during esterification, while ethanol aids in purification via recrystallization .
  • Catalysts : Triethylamine (TEA) is critical for base-catalyzed reactions, such as amide bond formation or deprotonation steps .
  • Purity Monitoring : Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) ensures reaction completion and intermediate purity .
  • Workflow : Column chromatography is recommended for isolating the final product from byproducts .

Table 1: Example Reaction Conditions

StepReaction TypeSolventCatalystYield (%)
1EsterificationDCMTEA65–75
2Oxazole CyclizationEthanolNone50–60

What advanced spectroscopic and crystallographic methods are used to resolve structural ambiguities?

Answer:

  • NMR Spectroscopy : 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR confirm regiochemistry of the benzofuran and oxazole rings. 19F^{19}\text{F}-NMR verifies the fluorophenyl group’s position .
  • X-ray Crystallography : SHELX programs (e.g., SHELXL, SHELXD) refine crystal structures to resolve stereochemical uncertainties. ORTEP-3 generates graphical representations of electron density maps .
  • IR Spectroscopy : Detects carbonyl (C=O) and ester (C-O) stretching frequencies to validate functional groups .

How do substituent modifications on the benzofuran or oxazole rings affect biological activity?

Answer (Advanced SAR Analysis):

  • Electron-Donating Groups : Methoxy or methyl groups on the benzofuran ring enhance binding to enzymes like tyrosinase (IC50_{50} = 6.4 µM vs. 20.8 µM for kojic acid) by improving hydrophobic interactions .
  • Electron-Withdrawing Groups : Fluorine or nitro groups on the oxazole ring reduce potency but improve metabolic stability .
  • Case Study : Replacing the 4-fluorophenyl group with a sulfonyl moiety (as in ) increases anticancer activity (IC50_{50} = 9.56 µM) but reduces solubility.

Table 2: SAR Trends in Analogues

SubstituentPositionEffect on Activity
-OCH3_3Benzofuran↑ Tyrosinase inhibition
-FOxazole↓ Potency, ↑ stability
-SO2_2RAcetate↑ Anticancer activity

What experimental strategies address contradictions in reported bioactivity data?

Answer:
Discrepancies in IC50_{50} values or mechanistic outcomes may arise from:

  • Assay Conditions : Varying pH or temperature alters enzyme kinetics. Standardize protocols (e.g., 37°C, pH 7.4 for tyrosinase assays) .
  • Cell Line Specificity : Test multiple lines (e.g., MCF-7 vs. HEK293) to differentiate target selectivity .
  • Data Validation : Use orthogonal methods (e.g., fluorescence polarization + SPR) to confirm binding affinities .

Example : A study reported neuroprotective effects in animal models but not in vitro. This suggests bioavailability or metabolite activation in vivo, necessitating pharmacokinetic profiling .

What methodologies elucidate the compound’s mechanism of action in neurodegenerative disease models?

Answer:

  • In Vitro Models : Primary neuronal cultures treated with oxidative stress inducers (e.g., H2_2O2_2) assess neuroprotection via caspase-3/7 activity assays .
  • In Vivo Models : Morris water maze tests in transgenic mice evaluate cognitive improvement. Post-mortem brain tissue analysis quantifies neuroinflammatory markers (e.g., TNF-α, IL-6) .
  • Target Identification : SILAC-based proteomics identifies differentially expressed proteins in treated vs. untreated cells .

How can researchers mitigate challenges in crystallizing this compound for structural studies?

Answer:

  • Solvent Screening : Use high-throughput vapor diffusion with PEG-based precipitants.
  • Additives : Glycerol or zwitterions (e.g., CHES) improve crystal lattice stability .
  • Data Collection : Synchrotron radiation (λ = 0.9–1.0 Å) resolves light atoms (e.g., fluorine) in SHELXL-refined structures .

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